Introduction: A Key Fluorinated Building Block in Modern Drug Discovery
Introduction: A Key Fluorinated Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)-2-methylpropanenitrile for Advanced Research & Development
2-(3,5-Difluorophenyl)-2-methylpropanenitrile is a specialized aromatic nitrile that serves as a critical building block in medicinal chemistry and drug development. Its structure is characterized by a propanenitrile core with a gem-dimethyl substitution at the alpha position and a synthetically valuable 3,5-difluorophenyl moiety. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics are highly sought after in the design of novel therapeutic agents, as fluorine incorporation can enhance target binding affinity, improve bioavailability, and block sites of oxidative metabolism.[2][3]
The nitrile group itself is a versatile functional handle, serving either as a key pharmacophore or as a precursor for conversion into other essential groups like primary amines, amides, or carboxylic acids.[1][4] This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, its applications in pharmaceutical research, and essential safety protocols for laboratory handling.
Physicochemical and Spectroscopic Profile
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₉F₂N | Based on structure |
| Molecular Weight | 181.18 g/mol | Calculated from formula[5] |
| IUPAC Name | 2-(3,5-difluorophenyl)-2-methylpropanenitrile | Standard nomenclature |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from similar compounds like 2-(4-Fluorophenyl)-2-methylpropanenitrile (liquid) and 2-(3-Bromophenyl)-2-methylpropanenitrile (liquid).[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, DMF). Insoluble in water. | General property of non-polar organic nitriles. |
Predicted Spectroscopic Data
Definitive experimental spectra for this specific isomer are not publicly available. However, the expected NMR and IR signatures can be predicted based on its molecular structure, providing a powerful tool for characterization during synthesis.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple.
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Methyl Protons (6H): A singlet peak around δ 1.7-1.9 ppm. The gem-dimethyl groups are chemically equivalent and have no adjacent protons to couple with.
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Aromatic Protons (3H): The aromatic region (δ 7.0-7.5 ppm) will show two signals. One signal will be a triplet, corresponding to the proton at the C4 position, coupled to the two equivalent fluorine atoms. The other signal will be a doublet of doublets (or a complex multiplet), corresponding to the two equivalent protons at the C2 and C6 positions, coupled to the C4 proton and the fluorine atoms.
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-
¹³C NMR: The carbon spectrum will be characterized by distinct signals and carbon-fluorine coupling.
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Nitrile Carbon (-C≡N): A signal in the range of δ 120-125 ppm.
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Quaternary Carbon (C(CH₃)₂): A signal around δ 35-45 ppm.
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Methyl Carbons (-CH₃): A signal in the aliphatic region, δ 25-30 ppm.
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Aromatic Carbons: Four distinct signals are expected, with characteristic C-F coupling constants (J-coupling) that are invaluable for structural confirmation.[7]
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-
FT-IR: The infrared spectrum will provide clear evidence of the key functional groups.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
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C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Synthesis Protocol: Nucleophilic Cyanation of 3',5'-Difluoroacetophenone
The most direct and reliable synthesis route is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3',5'-difluoroacetophenone, followed by dehydration. The following protocol is a robust, self-validating system adapted from well-established methodologies for cyanohydrin formation and subsequent conversion.[8][9][10]
Reaction Principle
The core of this synthesis is the nucleophilic attack by the cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of the ketone.[11][12] The ketone's planar carbonyl group is susceptible to attack from either face. The resulting tetrahedral alkoxide intermediate is then protonated to form a stable cyanohydrin. While not detailed in this specific protocol, subsequent dehydration (often under acidic or basic conditions) would yield the target nitrile, though modern variants often achieve this transformation in a more direct fashion or the cyanohydrin itself is the intermediate of interest. For the purpose of creating the propanenitrile structure, a more direct route involving a precursor with the gem-dimethyl group is necessary. A more accurate precursor would be 2-(3,5-difluorophenyl)propan-2-ol, which can be subjected to nucleophilic substitution with a cyanide source.
A highly effective method involves the reaction of a tertiary alcohol with a cyanide source under acidic conditions.
Workflow Diagram: Synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile```dot
Caption: Impact of the difluorophenyl group in drug design.
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Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. The 3,5-substitution pattern provides a "metabolic shield" for the aromatic ring, preventing hydroxylation, a common deactivation pathway for drug candidates. [2]2. Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's active site, potentially increasing the potency and selectivity of a drug. [3]3. Lipophilicity and Bioavailability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. [1]
The Nitrile as a Versatile Pharmacophore
The nitrile group is no longer seen merely as a synthetic intermediate but as a valuable pharmacophore. It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of indications. [13]Its linear geometry and electronic properties allow it to occupy tight binding pockets and form key interactions with target proteins. [13]This compound is therefore a valuable building block for synthesizing inhibitors for targets like kinases and central nervous system (CNS) proteins. [2]
Safety, Handling, and Storage
As a nitrile-containing compound, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile must be handled with appropriate precautions in a controlled laboratory setting. While a specific SDS is not available, the safety profile can be extrapolated from related compounds like 2-(3,5-Difluorophenyl)acetonitrile. [14]
Hazard Identification and Personal Protective Equipment (GHS)
-
Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [14][15][16]* Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS06 (Skull and Crossbones) may also be applicable depending on toxicity data.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][17]Ensure eyewash stations and safety showers are readily accessible. [14] * Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][16] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator. [14]
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. [18]Do not breathe vapors or mist. [14]Wash hands thoroughly after handling. [15][18]Keep away from heat, sparks, and open flames. [15][18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][17]Store locked up. [14]
References
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2-(3,4-Difluorophenyl)-2-methylpropanenitrile | C10H9F2N | CID 55264652 - PubChem. URL: [Link]
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2-(2,6-difluorophenyl)-2-methylpropanenitrile - MySkinRecipes. URL: [Link]
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Rhodium‐Catalyzed Regioselective 3‐Fluoroallylic Cyanation. URL: [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. URL: [Link]
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The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. URL: [Link]
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2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc. URL: [Link]
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2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). URL: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. URL: [Link]
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The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. URL: [Link]
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nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. URL: [Link]
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Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. URL: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. URL: [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. URL: [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. URL: [Link]
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nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses. URL: [Link]
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Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate. URL: [Link]
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A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC. URL: [Link]
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Carbonyls with HCN: Addition Mechanism (13.4.3) | OCR A-Level Chemistry Notes | TutorChase. URL: [Link]
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Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. URL: [Link]
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